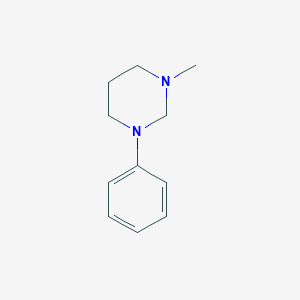![molecular formula C10H10ClN3O2S B14217863 5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine CAS No. 831218-56-5](/img/structure/B14217863.png)
5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a benzenesulfonyl group, a chloro group, and a triazine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine typically involves the reaction of benzenesulfonyl chloride with appropriate triazine derivatives. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to chlorinate benzenesulfonic acid or its salts . The reaction is carried out under controlled temperature conditions, usually between 170°C and 180°C, to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorosulfonic acid and benzene . The reaction is conducted in large reactors with continuous stirring and temperature control to maintain the desired reaction conditions and maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonate esters.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and various oxidized or reduced derivatives .
Scientific Research Applications
5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine involves its interaction with molecular targets and pathways. The compound can induce apoptosis in cancer cells by activating caspases and increasing the early apoptotic population of cells . It may also interact with enzymes and proteins involved in cellular signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine include:
- 5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole
- 4-[[4-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxy-anilino]-5-chloro-pyrimidin-4-yl]amino]anilino]methyl]benzenesulfonyl fluoride
Uniqueness
This compound is unique due to its specific chemical structure, which combines a benzenesulfonyl group, a chloro group, and a triazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Properties
CAS No. |
831218-56-5 |
|---|---|
Molecular Formula |
C10H10ClN3O2S |
Molecular Weight |
271.72 g/mol |
IUPAC Name |
5-[benzenesulfonyl(chloro)methyl]-2,5-dihydro-1,2,4-triazine |
InChI |
InChI=1S/C10H10ClN3O2S/c11-10(9-6-13-14-7-12-9)17(15,16)8-4-2-1-3-5-8/h1-7,9-10H,(H,12,14) |
InChI Key |
IPHFLXDXPONNSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C2C=NNC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol](/img/structure/B14217780.png)
![Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol](/img/structure/B14217784.png)
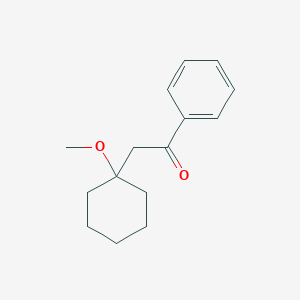
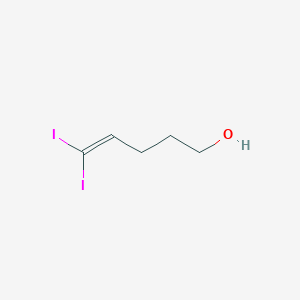
![2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14217812.png)

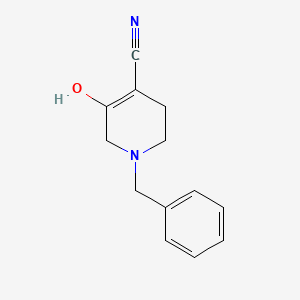
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)
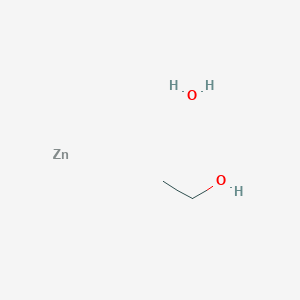
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)

